molecular formula C19H32N2S B14735099 3-(2-cyclohexylcyclohexyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione CAS No. 6281-70-5

3-(2-cyclohexylcyclohexyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione

Cat. No.: B14735099
CAS No.: 6281-70-5
M. Wt: 320.5 g/mol
InChI Key: DSKIUKVVIORLBL-UHFFFAOYSA-N
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Description

3-(2-Cyclohexylcyclohexyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a unique structure with a cyclohexyl group attached to another cyclohexyl group, along with a trimethyl-substituted pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-cyclohexylcyclohexyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione typically involves multiple steps:

    Formation of the Cyclohexylcyclohexyl Moiety: This can be achieved through the hydrogenation of dicyclohexyl ketone using a suitable catalyst such as palladium on carbon under hydrogen gas.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions.

    Coupling of the Moieties: The final step involves coupling the cyclohexylcyclohexyl moiety with the pyrimidine ring. This can be done through a nucleophilic substitution reaction where the cyclohexylcyclohexyl group is introduced to the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl groups, leading to the formation of cyclohexanone derivatives.

    Reduction: Reduction reactions can be performed on the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Cyclohexanone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Cyclohexylcyclohexyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-cyclohexylcyclohexyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylpyrimidines: Compounds with a single cyclohexyl group attached to the pyrimidine ring.

    Trimethylpyrimidines: Compounds with three methyl groups attached to the pyrimidine ring.

Uniqueness

3-(2-Cyclohexylcyclohexyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione is unique due to the presence of both a cyclohexylcyclohexyl moiety and a trimethyl-substituted pyrimidine ring. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for research and development in various fields.

Properties

CAS No.

6281-70-5

Molecular Formula

C19H32N2S

Molecular Weight

320.5 g/mol

IUPAC Name

3-(2-cyclohexylcyclohexyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione

InChI

InChI=1S/C19H32N2S/c1-14-13-19(2,3)20-18(22)21(14)17-12-8-7-11-16(17)15-9-5-4-6-10-15/h13,15-17H,4-12H2,1-3H3,(H,20,22)

InChI Key

DSKIUKVVIORLBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC(=S)N1C2CCCCC2C3CCCCC3)(C)C

Origin of Product

United States

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